5 alpha-Bromo-6,19-epoxycholestanol 3-Acetate
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Overview
Description
5 alpha-Bromo-6,19-epoxycholestanol 3-Acetate is a synthetic compound used as an intermediate in the chemical synthesis of cholesterol derivatives. It is also a substrate for producing androsterone derivatives via bacterial steroid biotransformation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5 alpha-Bromo-6,19-epoxycholestanol 3-Acetate involves multiple steps, starting from cholesterol or its derivatives. The bromination and epoxidation reactions are key steps in the synthesis. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) for bromination and peracids for epoxidation. The acetylation step is carried out using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5 alpha-Bromo-6,19-epoxycholestanol 3-Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various cholesterol and androsterone derivatives, which have significant biological and industrial applications .
Scientific Research Applications
5 alpha-Bromo-6,19-epoxycholestanol 3-Acetate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex steroid molecules.
Biology: The compound is used to study steroid metabolism and enzyme activity.
Medicine: It is used in the development of steroid-based drugs.
Industry: The compound is used in the production of steroid hormones and other bioactive molecules.
Mechanism of Action
The mechanism of action of 5 alpha-Bromo-6,19-epoxycholestanol 3-Acetate involves its interaction with specific enzymes and receptors in the body. The bromine and epoxide groups play a crucial role in its reactivity and binding affinity. The compound can modulate the activity of enzymes involved in steroid metabolism, leading to the formation of various bioactive derivatives .
Comparison with Similar Compounds
Similar Compounds
5 alpha-Bromo-6,19-epoxycholestanol: Lacks the acetate group.
6,19-Epoxycholestanol 3-Acetate: Lacks the bromine atom.
5 alpha-Bromo-6,19-epoxycholestanol 3-Benzoate: Has a benzoate group instead of an acetate group.
Uniqueness
5 alpha-Bromo-6,19-epoxycholestanol 3-Acetate is unique due to the presence of both bromine and epoxide groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of various steroid derivatives .
Properties
Molecular Formula |
C29H47BrO3 |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
[(1R,2S,5R,6R,9S,10S,12R,13R,15R)-13-bromo-5-methyl-6-[(2R)-6-methylheptan-2-yl]-19-oxapentacyclo[10.5.2.01,13.02,10.05,9]nonadecan-15-yl] acetate |
InChI |
InChI=1S/C29H47BrO3/c1-18(2)7-6-8-19(3)23-9-10-24-22-15-26-29(30)16-21(33-20(4)31)11-14-28(29,17-32-26)25(22)12-13-27(23,24)5/h18-19,21-26H,6-17H2,1-5H3/t19-,21-,22+,23-,24+,25+,26-,27-,28+,29+/m1/s1 |
InChI Key |
YEACHZHDRMYMDK-WJIQIBEWSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]4[C@@]5([C@@]3(CC[C@H](C5)OC(=O)C)CO4)Br)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)OC(=O)C)CO4)Br)C |
Origin of Product |
United States |
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